N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a benzotriazole moiety, which is a bicyclic compound consisting of a benzene ring fused to a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide typically involves the reaction of benzotriazole with furan-2-carboxylic acid or its derivatives. One common method is the condensation reaction between benzotriazole and furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzotriazole moiety can be reduced to form benzotriazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzotriazoline derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: It may be explored for its antimicrobial, antiviral, and anticancer properties .
Industry: In the materials science field, this compound can be used in the development of new polymers and coatings with enhanced properties, such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
- N-(benzotriazol-1-ylmethyl)butanamide
- 2-Furan-2-yl-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
- N-furan-2-ylmethyl-2-methyl-benzamide
Uniqueness: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)furan-2-carboxamide is unique due to the combination of the benzotriazole and furan moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only contain one of these moieties .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-12(11-6-3-7-18-11)13-8-16-10-5-2-1-4-9(10)14-15-16/h1-7H,8H2,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBYWNSZDAWSHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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